molecular formula C6H11IO5 B1222656 3-Deoxy-3-iodo-D-glucose CAS No. 59309-86-3

3-Deoxy-3-iodo-D-glucose

Cat. No.: B1222656
CAS No.: 59309-86-3
M. Wt: 290.05 g/mol
InChI Key: BFGQUCURJSWPCF-SLPGGIOYSA-N
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Description

Significance of Modified Carbohydrates in Contemporary Biomedical Science

Carbohydrates are fundamental to a vast array of biological processes, extending far beyond their role as a primary energy source. scielo.br They are integral components of cellular communication, immune responses, and disease progression. scielo.br The modification of natural carbohydrate structures is a pivotal strategy in biomedical science, as it can modulate their biological functions and physicochemical properties. annualreviews.org These modifications can involve the alteration of hydroxyl groups or the introduction of various functional groups, leading to derivatives with enhanced or entirely new bioactivities. annualreviews.org

The strategic design of modified carbohydrates allows for the development of molecules that can act as inhibitors of specific enzymes, serve as probes for imaging metabolic pathways, or function as targeted drug delivery vehicles. For instance, the alteration of a single hydroxyl group can dramatically change a sugar's ability to be recognized and transported by cellular machinery or to be processed by enzymes, providing a powerful method to study these systems. snmjournals.org This ability to fine-tune the structure and function of carbohydrates has made them indispensable in the quest to understand and combat a range of diseases.

Overview of Halogenated Deoxy-Sugar Derivatives in Research

Fluorinated sugars, for example, have been extensively studied for their applications in probing carbohydrate metabolism and transport. mdpi.com Similarly, iodinated sugar analogs have garnered interest for their potential use in medical imaging and as tools to study enzymatic mechanisms. The size and polarizability of the iodine atom can significantly influence the molecule's interactions with its biological targets. smolecule.com While 2-deoxy-2-iodo-D-glucose has been found to be chemically unstable for many applications, derivatives at other positions, such as the C3 position, offer more stable alternatives for investigation. snmjournals.org

Rationale for Investigating 3-Deoxy-3-iodo-D-glucose in Academic Contexts

The specific focus on this compound in research is driven by its unique combination of properties as a glucose analog. smolecule.com Its structural similarity to D-glucose allows it to interact with glucose transport systems and enzymes, yet the presence of a bulky iodine atom at the C3 position introduces critical differences in its biological behavior. snmjournals.orgsmolecule.com

Key rationales for its investigation include:

Probing Transport Mechanisms: Research has shown that large substituents at the C3 position of glucose can hinder its transport across cell membranes. snmjournals.orgsmolecule.com Studying this compound helps to elucidate the steric and electronic requirements of glucose transporters, providing valuable insights into how these crucial proteins function. snmjournals.org

Metabolic Interference Studies: As a glucose analog, it can interfere with metabolic pathways that utilize glucose. smolecule.com By observing how it inhibits or alters these pathways, researchers can gain a deeper understanding of glucose metabolism. Its reduced interaction with hexokinase, the first enzyme in glycolysis, makes it a specific tool for studying transport phenomena separately from downstream metabolic events. smolecule.com

Synthetic Chemistry Intermediate: The carbon-iodine bond is a versatile functional group in organic synthesis. This compound can serve as a precursor for the synthesis of other 3-substituted glucose derivatives, expanding the library of available tools for glycochemistry research. annualreviews.org

Potential Imaging Applications: Iodinated compounds have been explored as contrast agents in medical imaging techniques like computed tomography (CT). researchgate.net The water-soluble nature of this compound makes it a candidate for such applications, particularly for imaging within the cerebrospinal fluid. smolecule.comresearchgate.net

The investigation of this compound, therefore, provides fundamental knowledge on carbohydrate chemistry and biology, with implications for understanding cellular transport, metabolism, and the development of new diagnostic tools.

Physicochemical and Spectroscopic Profile

The unique identity and characteristics of this compound are defined by its physical properties and its response to various spectroscopic techniques. This data is crucial for its identification, purification, and the interpretation of experimental results.

Physical and Chemical Properties

The introduction of an iodine atom in place of a hydroxyl group significantly influences the molecule's properties compared to native D-glucose.

PropertyValue
Molecular Formula C₆H₁₁IO₅
Molecular Weight 290.05 g/mol
IUPAC Name (2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-iodohexanal
CAS Number 59309-86-3
Appearance White to off-white solid
Solubility Slightly soluble in water (requires heating)

Table 1: Physical and chemical properties of this compound. Data sourced from smolecule.comusbio.net.

Spectroscopic Data Analysis

Spectroscopic analysis provides a detailed fingerprint of the molecular structure.

NMR spectroscopy is essential for confirming the structure and stereochemistry of carbohydrate derivatives. For deoxysugars like this compound, ¹H NMR spectra would characteristically show signals for the protons on the carbon bearing the iodine atom (H-3) in a region distinct from other ring protons. COSY (Correlation Spectroscopy) experiments can be used to establish the connectivity between protons in the sugar ring. researchgate.net The chemical shifts and coupling constants provide detailed information about the conformation of the pyranose ring in solution. mdpi.com

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by a broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. scielo.br The C-H stretching vibrations would appear around 2900 cm⁻¹. The region between 1500 and 600 cm⁻¹, known as the fingerprint region, contains complex vibrations, including C-O and C-C stretching, which are characteristic of the specific carbohydrate structure. scielo.br The C-I stretching vibration typically appears in the far-infrared region, usually below 600 cm⁻¹.

Spectroscopic Technique Expected Features for this compound
¹H NMR Complex multiplet patterns for ring protons. Characteristic shifts for H-3 adjacent to the iodine atom.
¹³C NMR Signal for C-3 will be significantly shifted due to the presence of the iodine atom. Six distinct signals for the six carbon atoms.
IR Spectroscopy Broad O-H stretch (~3300 cm⁻¹), C-H stretch (~2900 cm⁻¹), and a complex fingerprint region with C-O and C-C stretching bands.

Table 2: Key spectroscopic data expected for this compound. Information based on general principles of spectroscopy for halogenated carbohydrates. scielo.brresearchgate.net

Synthesis and Reactivity

The preparation of this compound and its subsequent chemical transformations are central to its application in glycochemical research.

Established Synthetic Routes

The synthesis of this compound typically begins with a protected derivative of a readily available sugar, often D-glucose or a related epimer like D-allose. A common strategy involves the use of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. researchgate.net The free hydroxyl group at the C3 position can be converted into a good leaving group, such as a triflate (trifluoromethanesulfonyl) group. researchgate.net Subsequent nucleophilic substitution with an iodide salt, such as sodium iodide, results in the inversion of configuration at the C3 center and the introduction of the iodine atom. The final step involves the removal of the protecting groups (in this case, the isopropylidene groups) under acidic conditions to yield the target molecule, this compound. annualreviews.orgresearchgate.net Radi-labeled versions, for example with ¹²³I, can be prepared using similar routes for use as tracers. researchgate.net

Chemical Reactivity and Transformation Studies

The iodine atom at the C3 position imparts specific reactivity to the molecule. The carbon-iodine bond is weaker than a carbon-hydroxyl bond, making the iodine a good leaving group in nucleophilic substitution reactions. This allows this compound to serve as a valuable synthetic intermediate for creating a variety of other 3-deoxy-3-substituted glucose analogs.

Hydrogenation of the compound, for instance using a catalyst like Raney nickel, can be used to reductively cleave the carbon-iodine bond, yielding 3-deoxy-D-glucose. annualreviews.org This provides a pathway to this and other rare deoxysugars. The reactivity of the hydroxyl groups remaining on the molecule also allows for further derivatization, such as acetylation or benzoylation, to modify its solubility and reactivity in different chemical environments.

Role in Glycochemical Research and Applications

The unique structural and chemical features of this compound define its utility as a specialized tool in biochemical and biomedical research.

Interaction with Biological Systems

As a structural analog of D-glucose, this compound can interact with components of glucose metabolism, but its modifications lead to altered biological outcomes.

Enzyme Interactions: The compound exhibits a significantly reduced interaction with hexokinase enzymes compared to D-glucose. smolecule.com This means it is a poor substrate for phosphorylation, the initial trapping step in glycolysis. This property is advantageous for studies aiming to isolate and measure glucose transport independently of its subsequent metabolism. snmjournals.org

Membrane Transport: The presence of the large iodine substituent at the C3 position has been shown to impede effective transport across cell membranes via facilitative glucose transporters. snmjournals.orgsmolecule.com Structural studies on glucose transporters have indicated that the C3 position is sensitive to bulky substitutions, and the investigation of analogs like this compound helps to map the binding and translocation requirements of these essential membrane proteins. snmjournals.org

Applications in Academic Research

The specific properties of this compound have led to its use in several research contexts.

Tool for Studying Glucose Transport: Due to its poor transport and minimal phosphorylation, it serves as a useful control or inhibitor in studies designed to understand the kinetics and specificity of glucose transport proteins. snmjournals.orgsmolecule.com

Precursor in Synthetic Chemistry: Its utility as a synthetic intermediate allows for the preparation of other valuable 3-deoxy-D-glucose derivatives, which can be used to probe enzyme active sites or as building blocks for more complex carbohydrate-based molecules.

Investigational Contrast Agent: There has been research into its potential as a non-ionic, water-soluble contrast medium for medical imaging. smolecule.com Specifically, it has been evaluated for use in imaging the cerebrospinal fluid space, where its properties could offer advantages over other agents. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59309-86-3

Molecular Formula

C6H11IO5

Molecular Weight

290.05 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-iodohexanal

InChI

InChI=1S/C6H11IO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1

InChI Key

BFGQUCURJSWPCF-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)O)I)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)I)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)I)O)O)O

Synonyms

3-deoxy-3-iodo-D-glucose
3-deoxy-3-iodo-D-glucose, 123I-labeled
3-deoxy-3-iodo-D-glucose, 131I-labeled

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Deoxy 3 Iodo D Glucose

Precursor Compounds and Starting Materials in Stereoselective Synthesis

The stereoselective synthesis of 3-Deoxy-3-iodo-D-glucose typically commences from readily available carbohydrate precursors. The choice of starting material and protecting group strategy is crucial for achieving the desired stereochemistry at the C-3 position.

A common and effective precursor is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose , often referred to as diacetone glucose. This starting material is commercially available and can be synthesized from D-glucose. Its rigid furanose structure and the presence of protecting groups facilitate regioselective reactions. The synthesis proceeds by converting the hydroxyl group at C-3 into a good leaving group, such as a triflate (trifluoromethanesulfonate). This activation sets the stage for a subsequent nucleophilic substitution with an iodide ion, which occurs with an inversion of configuration, leading to the D-allose configuration. researchgate.netrscf.ru

Another key precursor is 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose . This compound is synthesized from diacetone glucose via imidazolylsulfonylation at the C-3 position, followed by substitution with an azide (B81097) ion, which inverts the stereochemistry from gluco to allo. rscf.ru The azide group can then be manipulated in further synthetic steps.

The table below summarizes key precursors used in the synthesis of this compound and its derivatives.

Precursor CompoundStarting MaterialKey TransformationResulting Configuration
1,2:5,6-di-O-isopropylidene-α-D-allofuranose triflate1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseSulfonylation at C-3 followed by nucleophilic attackD-Allo
3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-allofuranose1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseImidazolylsulfonylation at C-3 and azidationD-Allo

These stereocontrolled approaches ensure the precise placement of the iodine atom at the C-3 position with the desired stereochemistry, which is fundamental to the compound's biological activity and applications.

Iodination Strategies for C-3 Position Functionalization

The introduction of an iodine atom at the C-3 position of a glucose scaffold is a critical step in the synthesis of this compound. Both electrophilic and nucleophilic iodination strategies have been explored in carbohydrate chemistry to achieve this functionalization.

Electrophilic iodination involves the reaction of an electron-rich center in the carbohydrate with an electrophilic iodine source. While direct electrophilic iodination of a hydroxyl group is not typical, this approach is relevant for creating iodo-derivatives from unsaturated precursors like glycals. For instance, haloalkoxylation of a glycal using N-iodosuccinimide (NIS) can introduce an iodine atom at the C-2 position. rsc.org However, for C-3 functionalization, indirect methods are more common.

Recent advances in hypervalent iodine chemistry have introduced powerful electrophilic reagents for various transformations in carbohydrate chemistry, though their primary application has been as oxidants rather than for direct iodination of hydroxyl groups. d-nb.info

Nucleophilic displacement is the most prevalent and effective strategy for introducing iodine at the C-3 position with high stereocontrol. science.gov This method typically involves a two-step process:

Activation of the C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is converted into a good leaving group. A common choice is a triflate group, which is highly reactive towards nucleophilic attack.

Substitution with Iodide: The activated precursor is then reacted with a source of iodide ions, such as sodium iodide (NaI). This reaction proceeds via an SN2 mechanism, resulting in an inversion of the stereochemical configuration at the C-3 center.

For example, starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, the C-3 hydroxyl group is converted to a triflate. Subsequent reaction with NaI in a suitable solvent leads to the formation of 3-deoxy-3-iodo-1,2:5,6-di-O-isopropylidene-α-D-allofuranose. researchgate.net The protecting groups are then removed to yield the final product.

An alternative method utilizes triphenylphosphine (B44618) and iodine, often in the presence of imidazole. researchgate.net This set of reagents, known as the Garegg conditions, can convert both primary and secondary hydroxyl groups into iodides with inversion of configuration, generally without the need for prior activation with a sulfonate group. researchgate.netrsc.org

The table below outlines common nucleophilic iodination methods.

Reagent SystemPrecursor RequirementMechanismKey Features
Sodium Iodide (NaI)C-3 activated with a leaving group (e.g., triflate)SN2High yield, stereospecific inversion of configuration. researchgate.net
Triphenylphosphine / Iodine / ImidazoleFree hydroxyl group at C-3SN2 (via phosphonium (B103445) salt intermediate)Direct conversion of alcohol to iodide, inversion of configuration. researchgate.net

Electrophilic Iodination Approaches in Carbohydrate Systems

Derivatization Pathways and Scaffold Modifications of this compound

The this compound scaffold serves as a versatile platform for further chemical modifications, leading to a range of derivatives with specific applications in research and diagnostics.

A significant application of this compound is in the field of nuclear medicine, where its radiolabeled analogs are used as tracers for imaging metabolic processes. ontosight.ai The synthesis of these analogs involves incorporating radioactive isotopes of iodine, such as Iodine-123 (123I), Iodine-125 (125I), and Iodine-131 (131I). mdpi.com

The labeling is typically achieved through nucleophilic displacement reactions, similar to the synthesis of the non-radioactive compound. A precursor with a suitable leaving group at the C-3 position is reacted with a radioactive iodide salt (e.g., Na123I, Na125I, or Na131I). researchgate.netmdpi.com

For instance, 3-Deoxy-3-[123I]iodo-D-glucose has been synthesized from a triflate precursor of D-allose, achieving radiochemical yields of 10-20%. researchgate.net These radiolabeled glucose analogs are valuable for single-photon emission computed tomography (SPECT) imaging. osti.gov

The choice of isotope depends on the intended application:

Iodine-123 (123I): Used for diagnostic imaging (SPECT) due to its suitable gamma-ray energy and half-life (13.2 hours). researchgate.netosti.gov

Iodine-125 (125I): Primarily used in preclinical research and in vitro assays due to its longer half-life (59.4 days) and lower energy emissions. mdpi.com

Iodine-131 (131I): Possesses both beta and gamma emissions, making it suitable for theranostic applications (both therapy and imaging). nih.govnih.gov

The table below details the radioisotopes of iodine used for labeling this compound.

RadioisotopeHalf-lifePrimary EmissionMain Application
Iodine-123 (123I)13.2 hoursGammaSPECT Imaging researchgate.netosti.gov
Iodine-125 (125I)59.4 daysGamma (low energy)Preclinical research, in vitro assays mdpi.com
Iodine-131 (131I)8.02 daysBeta, GammaTheranostics (Therapy and Imaging) nih.govnih.gov

The this compound molecule can be further modified to create glycosyl derivatives and conjugates for various research applications. These modifications can enhance the molecule's utility as a biochemical probe or as a building block for more complex structures. researchgate.net

Glycosylation reactions can be performed to attach the this compound unit to other molecules, such as other sugars, amino acids, or lipids, to form neoglycoconjugates. researchgate.netnih.gov These conjugates are instrumental in studying carbohydrate-protein interactions and other biological recognition events.

For example, 3-iodo Kdo (3-Deoxy-D-manno-oct-2-ulosonic acid) glycal, an analogue, has been used in Sonogashira coupling reactions to create C-branched Kdo derivatives. researchgate.net Furthermore, the iodo-group at C-3 can be a precursor for other functionalities. Radical-mediated coupling reactions using 3'-deoxy-3'-iodo nucleoside precursors have been employed to introduce new substituents at the C3' position, demonstrating the synthetic versatility of the iodo-group. acs.org

The development of these derivatives expands the research applications of this compound beyond a simple glucose analog, turning it into a versatile chemical scaffold for constructing complex and functionally diverse molecules.

Stereochemical Control and Regioselectivity in Halodeoxyglucose Synthesis

The synthesis of halodeoxyglucoses, including this compound, requires precise control over both the position of the halogen substituent (regioselectivity) and its three-dimensional orientation (stereoselectivity). The inherent chemistry of the glucose molecule, with its multiple hydroxyl groups of similar reactivity, presents a significant challenge. Chemists have developed various strategies to achieve the desired C-3 iodination with specific stereochemistry.

A common strategy involves the use of protecting groups to block all but the target hydroxyl group. However, for the C-3 position, a more frequent approach involves the nucleophilic substitution of a suitable leaving group on a modified glucose precursor. One established method begins with 1,2:5,6-di-isopropylidene-D-allose. The free hydroxyl group at C-3 is converted into a good leaving group, such as a triflate (trifluoromethanesulfonate). Subsequent nucleophilic substitution with an iodide salt, like sodium iodide, proceeds to yield the 3-iodo derivative. This reaction typically follows an Sₙ2 mechanism, resulting in an inversion of configuration at the C-3 center. Thus, starting from D-allose (where the C-3 hydroxyl is on one face of the ring), the iodo group is introduced on the opposite face, leading to the D-glucose configuration at that center. researchgate.net

Another powerful technique for the regioselective and stereoselective introduction of an iodo group is through the ring-opening of an epoxide precursor. For instance, a 2,3- or 3,4-epoxide of a suitably protected glucose derivative can be opened by an iodide nucleophile. The regioselectivity of the epoxide opening is governed by the reaction conditions and the electronic and steric nature of the substrate, often following the Fürst-Plattner rule for diaxial opening.

Analytical Methodologies for Compound Characterization and Purity Assessment

The characterization and purity assessment of this compound rely on a combination of modern analytical techniques. Following synthesis, it is imperative to confirm the molecular structure and ensure the absence of starting materials, reagents, and isomeric byproducts. The primary methods employed are chromatographic for separation and purification, and spectroscopic for structural elucidation. chemsynlab.com

Chromatographic Separation Techniques in Deoxy-Sugar Synthesis

Chromatographic techniques are indispensable for the isolation and purification of this compound from complex reaction mixtures. smolecule.com The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Column Chromatography: On a laboratory scale, silica (B1680970) gel column chromatography is a standard method. The polarity of the eluent (a mixture of solvents like ethyl acetate (B1210297) and hexane) is carefully optimized to separate the desired iodinated sugar, which has a different polarity compared to the starting materials and other byproducts.

High-Performance Liquid Chromatography (HPLC): For higher purity and analytical assessment, HPLC is the method of choice. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a water/acetonitrile gradient), is often effective. In the analysis of similar sugar derivatives, such as glucose degradation products in dialysis fluids, HPLC with specialized columns (e.g., polar, phenyl-based) and gradient elution has been shown to be effective in separating diastereomers. nih.gov This highlights the capability of HPLC to resolve closely related sugar isomers, which would be crucial for assessing the purity of this compound. The separation mechanism in chromatographic processes for sugars can also involve ligand exchange, where the interaction between the sugar's hydroxyl groups and metal ions complexed to a resin allows for separation of different sugars like fructose (B13574) and glucose. dupont.com

Spectroscopic and Structural Elucidation Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Once purified, the definitive identification of this compound is accomplished through spectroscopic methods. chemsynlab.comiosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of carbohydrate derivatives. iosrjournals.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used.

¹H NMR: The proton NMR spectrum provides information about the number of different protons, their chemical environment, and their connectivity through spin-spin coupling. The introduction of the heavy iodine atom at the C-3 position causes a significant downfield shift for the attached proton (H-3) compared to its position in D-glucose. The coupling constants (J-values) between adjacent protons (e.g., J₂,₃ and J₃,₄) are diagnostic of their dihedral angles, which helps to confirm the stereochemistry at the C-3 center.

¹³C NMR: The carbon NMR spectrum shows a distinct signal for each carbon atom. The carbon atom bonded to the iodine (C-3) experiences a significant upfield shift due to the "heavy atom effect," a characteristic feature that helps to confirm the position of iodination.

2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are used to make unambiguous assignments of all proton and carbon signals. iosrjournals.org A COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with the carbon it is directly attached to, while an HMBC (Heteronuclear Multiple Bond Correlation) experiment shows longer-range couplings between protons and carbons (2-3 bonds away). For example, an HMBC correlation between H-5 and C-2' was used to confirm the linkage site in a related Kdo disaccharide. acs.org These combined techniques allow for a complete and confident assignment of the structure. iosrjournals.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places, confirming the presence of one iodine, six carbon, eleven hydrogen, and five oxygen atoms (C₆H₁₁IO₅). Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, which can further validate the proposed structure. nih.gov

Below is a representative table of expected NMR shifts for a deoxysugar, illustrating the type of data used for characterization.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (2D NMR)
H-1 ~5.2 (α), ~4.6 (β)~92 (α), ~96 (β)COSY: H-2; HMBC: C-2, C-3, C-5
H-2 VariableVariableCOSY: H-1, H-3
H-3 Shifted Downfield Shifted Upfield COSY: H-2, H-4; HSQC: C-3
H-4 VariableVariableCOSY: H-3, H-5
H-5 VariableVariableCOSY: H-4, H-6a, H-6b
H-6a/b VariableVariableCOSY: H-5
Note: This is an illustrative table. Actual chemical shifts can vary based on solvent, temperature, and whether the sugar is in its α or β anomeric form.

Molecular and Cellular Mechanisms of Action of 3 Deoxy 3 Iodo D Glucose

Interaction with Glucose Transport Systems and Their Isoforms

The transport of 3-Deoxy-3-iodo-D-glucose across the cell membrane is a critical first step for its biological effects. This process is handled by two major families of glucose transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose co-transporters (SGLTs).

The facilitative glucose transporters (GLUTs) are a family of membrane proteins that mediate the transport of glucose and other hexoses down their concentration gradient. There are several isoforms of GLUTs, each with distinct tissue distributions and kinetic properties. nih.gov

Early studies based on the structural requirements for carbohydrate interaction with facilitative carriers in erythrocytes suggested that this compound, or any analog with a bulky group at the C-3 position, would not be efficiently transported. snmjournals.orgsnmjournals.org This is because the C-3 position is critical for recognition and binding by many GLUT isoforms. The substitution of a hydroxyl group with a larger iodine atom at this position is expected to hinder the binding affinity. snmjournals.orgsnmjournals.org

The GLUT family is divided into three classes based on sequence similarity. nih.gov

Class I includes the well-characterized GLUT1, GLUT2, GLUT3, and GLUT4. snmjournals.org GLUT1 is widely distributed, while GLUT3 is the primary neuronal glucose transporter with a high affinity for glucose. snmjournals.orgnih.gov

Class II comprises GLUT5, GLUT7, GLUT9, and GLUT11. nih.gov GLUT5 is a known fructose (B13574) transporter. dovepress.com

Class III consists of GLUT6, GLUT8, GLUT10, GLUT12, and HMIT (GLUT13). nih.gov

While direct kinetic data for this compound binding to specific GLUT isoforms is not extensively detailed in the provided search results, the general principle of steric hindrance at the C-3 position suggests poor interaction with most GLUTs. snmjournals.orgsnmjournals.org For instance, even the smaller fluorine substitution in 3-deoxy-3-fluoro-D-glucose results in a compound that is well-transported but poorly phosphorylated. snmjournals.org

Table 1: Major Facilitative Glucose Transporter (GLUT) Isoforms and Their Characteristics

TransporterClassPrimary SubstratesKey Tissue LocationsNotes
GLUT1 IGlucose, GalactoseErythrocytes, Brain, Endothelial cellsWidely distributed; crucial for basal glucose uptake. nih.govsnmjournals.orgnih.gov
GLUT2 IGlucose, FructoseLiver, Pancreatic β-cells, Intestine, KidneyLow-affinity, high-capacity transporter. nih.govdovepress.com
GLUT3 IGlucoseNeurons, BrainHigh-affinity transporter, ensuring glucose supply to the brain. snmjournals.orgnih.gov
GLUT4 IGlucoseMuscle, Adipose tissueInsulin-sensitive transporter. snmjournals.orgnih.gov
GLUT5 IIFructoseSmall intestine, Testes, KidneyPrimary fructose transporter. nih.govdovepress.com

Sodium-glucose co-transporters (SGLTs) are a family of active transporters that move glucose against its concentration gradient by coupling its transport to the sodium gradient. google.comnih.gov There are several SGLT isoforms, with SGLT1 and SGLT2 being the most extensively studied. nih.gov SGLT1 is predominantly found in the small intestine and the S3 segment of the renal proximal tubule, while SGLT2 is mainly located in the S1 and S2 segments of the renal proximal tubule. nih.govimrpress.com

Unlike GLUTs, SGLTs appear to be more tolerant of modifications at certain positions of the glucose molecule. While specific studies on the direct interaction of this compound with SGLT isoforms are limited in the provided results, some information suggests that certain halogenated glucose analogs can be substrates for SGLTs. For example, a patent for tracers to monitor SGLT activity lists 3-[¹²³I]iodo-3-deoxy-D-glucose as a potential compound. google.com This implies that it may have some level of interaction with SGLTs. However, it is also noted that 2-deoxy-D-glucose is a poor substrate for SGLT1 and SGLT2. google.com

Table 2: Key Sodium-Glucose Co-transporter (SGLT) Isoforms

TransporterPrimary SubstratesKey Tissue LocationsStoichiometry (Na+:Glucose)Affinity for Glucose
SGLT1 Glucose, GalactoseSmall intestine, Kidney (S3 segment), Heart2:1High
SGLT2 GlucoseKidney (S1 and S2 segments)1:1Low

Data compiled from multiple sources. nih.govimrpress.com

The substitution of the hydroxyl group at the C-3 position with a halogen atom significantly impacts the affinity of the glucose analog for both GLUTs and SGLTs. The size and electronegativity of the halogen are critical factors.

For GLUTs , as previously mentioned, a large substituent at the C-3 position, such as iodine, is generally not well-tolerated and leads to poor transport. snmjournals.orgsnmjournals.org This is in contrast to the C-6 position, where modifications, including the addition of an iodine atom (as in 6-deoxy-6-iodo-D-glucose), still permit transport, albeit at a lower rate than some other glucose analogs. snmjournals.orgsnmjournals.org

The interaction of C-3 halogenated glucose analogs with SGLTs is more complex. The potential for this compound to be an SGLT substrate suggests that the binding pocket of SGLTs may accommodate this modification differently than GLUTs. google.com The specific structural determinants for substrate recognition by SGLT isoforms are an active area of research.

Engagement with Sodium-Glucose Co-transporters (SGLTs)

Biochemical Pathway Modulation and Enzyme Interactions

Once inside the cell, this compound can interact with enzymes of the glycolytic pathway, potentially modulating metabolic fluxes.

Hexokinase is the first enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P). github.io This phosphorylation step is crucial as it "traps" glucose inside the cell, since the negatively charged phosphate (B84403) group prevents the molecule from crossing the cell membrane. github.iomdpi.com This principle of metabolic trapping is fundamental to medical imaging techniques like Positron Emission Tomography (PET) using the glucose analog [¹⁸F]2-fluoro-2-deoxy-D-glucose (FDG). wikipedia.orgresearchgate.net

The suitability of a glucose analog for metabolic trapping depends on its ability to be phosphorylated by hexokinase. Glucose analogs modified at the C-3 position, such as 3-deoxy-3-fluoro-D-glucose, are generally poor substrates for hexokinase. snmjournals.org This suggests that this compound, with an even bulkier iodine atom at the C-3 position, is unlikely to be significantly phosphorylated by hexokinase. The lack of efficient phosphorylation would prevent its accumulation within cells via the metabolic trapping mechanism. wikipedia.org

There are four main isozymes of hexokinase (Types I-IV), with varying tissue distributions and regulatory properties. github.io Types I-III can phosphorylate various hexoses, while Type IV (glucokinase) is more specific for glucose. github.io It is plausible that the large iodine atom at the C-3 position of this compound sterically hinders the active site of all hexokinase isoforms, preventing efficient catalysis.

Given that this compound is likely not phosphorylated by hexokinase, its direct entry into the subsequent steps of glycolysis is blocked. snmjournals.orggithub.io However, it could still potentially act as a competitive inhibitor of other glycolytic enzymes, although this is less studied. For example, inhibitors of various glycolytic enzymes, such as 2-deoxy-D-glucose (a hexokinase inhibitor), have been investigated for their potential to disrupt the high glycolytic rate observed in cancer cells (the Warburg effect). wjgnet.comnih.gov

The metabolism of a related compound, 3-deoxy-3-fluoro-D-glucose (3-FG), has been shown to proceed not through glycolysis, but via other pathways. In certain tissues, 3-FG is metabolized to 3-deoxy-3-fluoro-D-sorbitol by aldose reductase and to 3-deoxy-3-fluoro-D-gluconic acid by glucose dehydrogenase. nih.gov It is conceivable that this compound could follow similar alternative metabolic routes, although specific studies are lacking in the provided search results. Such alternative metabolic fates would divert it from the main glycolytic flux.

Role as a Substrate or Inhibitor for Specific Enzymes (e.g., Aldose Reductase, Glucose Dehydrogenase)

The interaction of this compound with key metabolic enzymes provides insight into its biological effects. Its structural similarity to D-glucose allows it to be recognized by certain enzymes, though the substitution of a hydroxyl group with an iodine atom at the C-3 position significantly alters its reactivity and role as a substrate or inhibitor.

Research on the related compound, 3-deoxy-3-fluoro-D-glucose (3-FG), has shown that it can serve as a substrate for aldose reductase, the first enzyme in the polyol pathway. nih.govnih.gov This pathway, which converts glucose to sorbitol, is implicated in the long-term complications of diabetes. mdpi.comnih.govherbapolonica.pl Aldose reductase catalyzes the reduction of 3-FG to 3-deoxy-3-fluoro-D-sorbitol. nih.govnih.gov Given the analogous structure, it is plausible that this compound could also be a substrate for aldose reductase, although the larger size of the iodine atom may affect the binding affinity and reaction rate. The affinity of aldose reductase for D-glucose itself is relatively low (Km in the range of 50-100 mM), becoming significant primarily under hyperglycemic conditions. nih.govunipi.it

Furthermore, studies with 3-FG have demonstrated its conversion to 3-deoxy-3-fluoro-D-gluconic acid in the liver and kidney cortex, a reaction mediated by glucose dehydrogenase. nih.gov This suggests that this compound may also act as a substrate for glucose dehydrogenase, leading to its oxidation. However, specific kinetic data for this compound with glucose dehydrogenase are not extensively detailed in the available literature. It is known that glucose dehydrogenase can be inhibited by substances like monoiodoacetate, indicating sensitivity to halogenated compounds. toyobo-global.com

Cellular Uptake and Intracellular Fate Investigations in Research Models

The transport of this compound across the cell membrane is a critical determinant of its biological activity. Cellular uptake is primarily mediated by facilitative glucose transporters (GLUTs). However, modifications to the glucose molecule can significantly impact transport efficiency.

For comparison, kinetic studies in the yeast Rhodotorula glutinis have detailed the uptake of D-glucose and 2-DG, revealing the presence of two distinct transport systems for these sugars with Km values in the micromolar range. nih.gov In various mammalian cell lines, 2-DG is readily transported by GLUT family members and serves as a competitive inhibitor of D-glucose transport. nih.govscience.gov Given the structural impediment posed by the iodine atom at C-3, the affinity of this compound for these transporters is expected to be substantially lower.

Table 1: Comparative Kinetic Parameters for Glucose Analogs in Rhodotorula glutinis This table presents data for D-glucose and 2-Deoxy-D-glucose to provide a comparative context for glucose analog transport, as specific kinetic data for this compound is limited.

Compound Carrier System Km (µM) Vmax (nmol/min per mg wet weight)
D-Glucose High-affinity 12 ± 3 1.1 ± 0.4
Low-affinity 55 ± 12 2.4 ± 0.4
2-Deoxy-D-glucose High-affinity 18 ± 4 0.8 ± 0.2
Low-affinity 120 ± 20 2.0 ± 0.2

Data sourced from kinetic studies on Rhodotorula glutinis. nih.gov

Upon entering the cell, the metabolic fate of this compound is primarily dictated by the action of hexokinase. This enzyme catalyzes the first step of glycolysis, phosphorylating glucose at the C-6 position to form glucose-6-phosphate, effectively trapping it within the cell. turkupetcentre.net

Theoretically, this compound can be phosphorylated by hexokinase to form This compound-6-phosphate . This process is analogous to the phosphorylation of D-glucose to glucose-6-phosphate and 2-DG to 2-deoxy-D-glucose-6-phosphate. mdpi.comfrontiersin.org The formation of this phosphorylated derivative would prevent its efflux from the cell via glucose transporters.

However, the efficiency of this phosphorylation is likely to be low. The modification at the C-3 position may hinder the proper binding of the sugar to the active site of hexokinase. For instance, the related analog 3-deoxy-3-fluoro-D-glucose is known to be poorly phosphorylated. snmjournals.orgsnmjournals.org Once formed, this compound-6-phosphate is not expected to be a viable substrate for the next enzyme in the glycolytic pathway, glucose-6-phosphate isomerase. mdpi.com This is because the isomerase acts on the C-1 and C-2 positions of glucose-6-phosphate, and while the C-3 modification does not directly participate, it can induce conformational changes that prevent proper enzyme-substrate interaction. This would lead to the intracellular accumulation of this compound-6-phosphate, assuming it is formed.

Preclinical Research Applications and Investigative Methodologies

Development of 3-Deoxy-3-iodo-D-glucose as a Biochemical Probe

This compound has been developed as a specialized biochemical probe for studying various facets of carbohydrate biology. ontosight.ai Its structural similarity to D-glucose allows it to interact with biological systems involved in glucose metabolism, while the presence of the bulky iodine atom significantly modifies these interactions. smolecule.com This makes it a valuable tool for researchers aiming to understand the specific requirements of metabolic pathways and transport systems. smolecule.com

Tracers for Glucose Metabolism Studies in in vitro and ex vivo Cellular Models

In laboratory settings, this compound serves as a tracer to explore glucose metabolism in isolated cells and tissues. Studies have shown that it can enter both erythrocytes and tumor cells. researchgate.net However, a key characteristic is its reduced interaction with hexokinase enzymes compared to D-glucose, which means it does not get readily phosphorylated upon entering the cell. smolecule.com Phosphorylated products of this compound were not detected in some cellular models, a crucial trait for a tracer designed to study transport independently of downstream metabolic trapping. researchgate.net Despite the lack of phosphorylation, evidence suggests the compound is still metabolized by cells, indicating its entry into metabolic pathways beyond the initial transport step. researchgate.net

Tools for Investigating Carbohydrate Transport Dynamics and Substrate Specificity

The compound is a particularly insightful tool for probing the structural requirements of glucose transport proteins. Research has established that facilitative glucose transporters (GLUTs) have stringent structural specificities. snmjournals.org The large iodine atom at the C3 position of this compound significantly impedes its ability to be transported across cell membranes by these carriers. smolecule.comsnmjournals.orgsnmjournals.org This finding, supported by studies on erythrocytes, demonstrates that the C3 position of the glucose molecule is not tolerant of bulky substituents for efficient transport. snmjournals.orgsnmjournals.org This contrasts with other positions, such as C6, where modifications are better tolerated, and analogs like 6-deoxy-6-iodo-D-glucose are more readily transported. snmjournals.org This poor transport limits its utility as a direct substrate for measuring high rates of metabolic processes but enhances its value as a probe to define the steric limitations of transporter binding sites. smolecule.com

Non-Invasive Preclinical Imaging Modalities for Metabolic Research

The potential to incorporate a radioisotope of iodine makes this compound and its analogs candidates for non-invasive imaging techniques aimed at studying metabolic processes in living organisms. ontosight.aigoogle.com

Single-Photon Emission Computed Tomography (SPECT) Imaging Development

For SPECT imaging, this compound can be labeled with a gamma-emitting isotope such as iodine-123 (¹²³I). google.comgoogle.com The development of such SPECT agents is driven by the desire for alternatives to cyclotron-produced PET tracers. brieflands.com Synthetic routes for creating [¹²³I]-labeled this compound have been investigated for potential use in tracking glucose utilization in the heart and brain. researchgate.net However, biological evaluation in preclinical models revealed that the tracer exhibited little uptake of radioactivity in the brain and had unfavorable heart-to-blood and heart-to-lung concentration ratios, suggesting limited utility as a practical SPECT imaging agent for these tissues. researchgate.net

Positron Emission Tomography (PET) Imaging Analogs and Comparative Considerations

For PET imaging, the compound could theoretically be labeled with a positron-emitting iodine isotope like iodine-124 (¹²⁴I). google.comgoogle.com When considering its potential, a comparison with the standard clinical PET tracer for glucose metabolism, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), is necessary. [¹⁸F]FDG is effectively transported into cells and trapped after being phosphorylated by hexokinase. physiology.org In stark contrast, this compound is both poorly transported and poorly phosphorylated. smolecule.comsnmjournals.orgsnmjournals.org This makes it fundamentally different from and less suitable than [¹⁸F]FDG for imaging glucose metabolic rates. Furthermore, a related analog, 3-deoxy-3-[¹⁸F]fluoro-D-glucose, while also being poorly phosphorylated, was found to form several metabolic products, making it a less suitable PET tracer than other transport markers like 3-O-[¹¹C]-methyl-D-glucose. snmjournals.orgsnmjournals.org

Application in Investigating Disease-Associated Metabolic Reprogramming in Preclinical Models (e.g., Warburg Effect)

A hallmark of many cancer cells is a metabolic shift toward increased glucose uptake and glycolysis, even in the presence of oxygen—a phenomenon known as the Warburg effect. nih.govnih.gov This metabolic reprogramming is a key target for cancer imaging. nih.gov PET imaging with [¹⁸F]FDG is widely used to detect tumors based on their high glucose consumption. nih.gov While this compound is not effective for imaging this high metabolic rate due to its poor transport and phosphorylation, its value in this context lies in fundamental research. ontosight.aisnmjournals.orgsnmjournals.org It serves as a biochemical tool in preclinical models to probe the substrate specificity of the glucose transporters that are often overexpressed in cancer. ontosight.aismolecule.com By helping to define the structural rules of glucose transport, it contributes to a deeper understanding of the metabolic machinery that fuels cancer growth, which can inform the development of novel therapeutic strategies. frontiersin.orgnih.gov

Data Tables

Table 1: Research Profile of this compound

Feature Finding Source(s)
Cellular Uptake Enters erythrocytes and tumor cells in vitro. researchgate.net
Transport Efficiency Poorly transported by facilitative glucose transporters (GLUTs) due to the bulky C3 iodo-group. smolecule.comsnmjournals.orgsnmjournals.org
Phosphorylation Reduced interaction with hexokinase; not readily phosphorylated. smolecule.comresearchgate.net
SPECT Imaging Utility Labeled with ¹²³I, it showed poor uptake in the brain and unfavorable tissue-to-blood ratios in preclinical studies. researchgate.net
PET Imaging Comparison Fundamentally different from [¹⁸F]FDG; poor transport and phosphorylation make it unsuitable for imaging metabolic rates. smolecule.comsnmjournals.orgsnmjournals.org

| Primary Research Role | A biochemical probe to study the structural requirements and substrate specificity of glucose transporters. | ontosight.aismolecule.com |

Table 2: Comparative Properties of Glucose Analogs in Preclinical Research

Compound Primary Transport Mechanism Phosphorylation by Hexokinase Primary Application Source(s)
D-Glucose Efficiently transported by GLUTs and SGLTs. Yes Natural metabolic substrate. frontiersin.org
This compound Poorly transported by GLUTs. No / Negligible Probe for transporter substrate specificity. smolecule.comresearchgate.netsnmjournals.orgsnmjournals.org
[¹⁸F]FDG Efficiently transported by GLUTs. Yes (Metabolic Trapping) Clinical PET imaging of glucose metabolism. physiology.orgnih.gov
6-deoxy-6-iodo-D-glucose Transported by GLUTs. No Tracer for glucose transport studies. snmjournals.orgnih.govturkupetcentre.net

| 3-O-methyl-D-glucose | Transported by GLUTs. | No / Very Slow | Tracer for glucose transport studies. | snmjournals.orgsnmjournals.org |

Ex Vivo and In Vitro Analytical Techniques for Biodistribution and Metabolism

Tissue Distribution and Clearance Studies in Animal Models

The preclinical evaluation of this compound, often using its radioiodinated forms (e.g., labeled with ¹²³I), has been essential in characterizing its behavior in biological systems. researchgate.net Ex vivo and in vitro studies in animal models have focused on determining its tissue-specific uptake, distribution patterns, and clearance rates to assess its potential as a diagnostic tracer. researchgate.net

Early investigations in mice revealed that this compound demonstrates limited uptake in certain key organs. researchgate.net Specifically, studies reported little radioactivity uptake in the brain and unfavorable distribution ratios for the heart relative to blood and lungs. researchgate.net This suggests that the compound either does not readily penetrate these tissues or is cleared from them rapidly compared to its concentration in circulation. researchgate.net This observation is consistent with foundational research on glucose transport mechanisms, which suggests that bulky substituents at the C-3 position of the glucose molecule, such as an iodine atom, can hinder effective transport by facilitative glucose transporters (GLUTs). snmjournals.orgsnmjournals.orgsmolecule.com

In contrast to the low uptake in healthy brain and heart tissue, some studies have noted different behavior in pathological models. For instance, in a study involving a transplantable mouse ependymoblastoma, radioiodinated this compound achieved a tumor-to-brain uptake ratio of up to 6.2:1. researchgate.net This indicates a degree of preferential accumulation in tumor cells compared to normal brain tissue. researchgate.net The compound has also been experimentally evaluated as a potential non-ionic, water-soluble contrast agent for imaging the cerebrospinal fluid space. researchgate.net

Tissue/ModelFindingImplicationSource
BrainLittle radioactivity uptake observed.Poor transport across the blood-brain barrier. researchgate.net
HeartUnfavorable heart-to-blood and heart-to-lung concentration ratios.Limited myocardial uptake and/or rapid clearance. researchgate.net
Mouse Ependymoblastoma (Tumor Model)Achieved a tumor-to-brain ratio of 6.2:1.Preferential accumulation in tumor tissue compared to brain. researchgate.net
General (Transport Mechanism)The bulky iodo- group at the C-3 position is expected to hinder transport via GLUT carriers.Provides a structural basis for the observed limited tissue distribution. snmjournals.orgsnmjournals.org

Metabolite Identification and Quantification in Biological Samples (e.g., using NMR, GC-MS)

Investigative methodologies for understanding the metabolic fate of this compound involve sophisticated analytical techniques capable of identifying and quantifying its derivatives in biological samples. While it has been observed that the compound is metabolized by cells, a key finding is that phosphorylated products have not been detected. researchgate.net This strongly suggests that this compound is not a significant substrate for hexokinase, the enzyme that initiates glycolysis by phosphorylating glucose. researchgate.netsnmjournals.org This resistance to phosphorylation is a characteristic shared with its analogue, 3-deoxy-3-fluoro-D-glucose. snmjournals.orgsnmjournals.org

Although the specific metabolic products of this compound are not extensively detailed in published literature, the metabolic pathways of the closely related 3-deoxy-3-fluoro-D-glucose (3-FG) have been thoroughly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). These studies serve as a valuable predictive model for the potential metabolism of the iodo-analogue. For 3-FG, the primary metabolic routes are not through glycolysis but via direct oxidation and reduction. snmjournals.orgsnmjournals.org

In studies on 3-FG, researchers have identified several key metabolites in various tissues, including:

Reduction by aldose reductase to form 3-deoxy-3-fluoro-D-sorbitol.

Oxidation by glucose dehydrogenase, particularly in the liver and kidney, to produce 3-deoxy-3-fluoro-D-gluconic acid.

Further metabolism can lead to the formation of 3-deoxy-3-fluoro-D-fructose and 3-deoxy-3-fluoro-D-gluconate-6-phosphate.

Given the structural similarities, it is plausible that this compound follows analogous metabolic pathways, being converted to iodinated versions of sorbitol and gluconic acid. The analytical techniques of NMR and GC-MS would be the methods of choice for isolating and identifying these potential metabolites from biological samples like tissue homogenates or plasma.

Potential Metabolite*PrecursorMetabolic PathwayKey EnzymeAnalytical Technique
3-Deoxy-3-iodo-D-sorbitolThis compoundReduction (Polyol Pathway)Aldose ReductaseNMR, GC-MS
3-Deoxy-3-iodo-D-gluconic acidThis compoundOxidationGlucose DehydrogenaseNMR, GC-MS
3-Deoxy-3-iodo-D-fructose3-Deoxy-3-iodo-D-sorbitolOxidationSorbitol DehydrogenaseNMR, GC-MS

*Metabolites are proposed based on the documented pathways of the analogous compound, 3-deoxy-3-fluoro-D-glucose, as identified by NMR and GC-MS.

Advanced Theoretical and Computational Studies of 3 Deoxy 3 Iodo D Glucose

Advanced computational methods provide profound insights into the molecular behavior of 3-Deoxy-3-iodo-D-glucose, complementing experimental data. These theoretical studies elucidate the interactions of the compound with biological systems, its intrinsic electronic properties, and its conformational dynamics, which are crucial for understanding its biochemical function and potential applications.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Enhanced Isotopic Labeling and Yield Optimization

Future synthetic efforts are focused on developing more streamlined and efficient methodologies. Key areas of development include:

Improved Iodination Techniques: Research is ongoing to find milder and more selective iodinating agents to minimize the formation of byproducts and improve reaction yields. rscf.ru For instance, methods using N-iodosuccinimide (NIS) have shown promise. acs.org A significant challenge has been the instability of some iodinated sugars, which can lead to degradation or epimerization (a change in the stereochemical configuration) at the iodinated carbon, especially under harsh reaction conditions. acs.org Optimization of reaction conditions, such as solvent and temperature, is crucial to suppress these side reactions. acs.org

Enhanced Isotopic Labeling: For imaging applications, the efficient incorporation of a radioisotope is paramount. Direct radioiodination methods are being refined to increase radiochemical purity and yield. brieflands.com This includes optimizing parameters like pH, temperature, and reaction time. brieflands.com An alternative approach involves the synthesis of stable precursors, such as organotin or boronic ester derivatives, which can then undergo rapid and high-yield radioiodination in the final step. This strategy is common for preparing other radiolabeled molecules and could be adapted for 3-deoxy-3-iodo-D-glucose. iaea.org

Enzymatic Synthesis: Biocatalyzed processes using enzymes like lipases are being explored for the synthesis of other glucose derivatives, offering high selectivity and milder reaction conditions. mdpi.com Future research may investigate the potential of engineered enzymes for the regioselective iodination of glucose, which could dramatically simplify the synthesis and improve yields.

A persistent challenge with simple radioiodinated carbohydrates is their potential for in vivo deiodination, where the iodine atom is cleaved from the sugar molecule in the body. This leads to non-specific uptake of the radioisotope (e.g., in the thyroid) and degrades image quality. A major future direction is the development of strategies to create more stable radioiodinated glucose analogs, for example, by attaching the radioiodine via a vinyl group, which has shown greater in vivo stability.

Synthetic ChallengePotential Future StrategyDesired Outcome
Low overall yieldStreamlined multi-step synthesis, Organocatalysis rsc.orgHigher efficiency, reduced cost
In vivo deiodinationStabilizing radioiodide via vinyl or other moieties Improved tracer stability, clearer imaging
Isotopic labeling efficiencyDevelopment of novel precursors (e.g., organotin) iaea.orgHigher radiochemical yield and purity
Stereochemical controlOptimized reaction conditions, stereoselective catalysts acs.orgPure stereoisomers, predictable bioactivity

Exploration of New Biochemical Targets and Pathways for Analogous Compounds

The biological activity of this compound is defined by its identity as a glucose analog. smolecule.com However, the bulky iodine atom at the C3 position significantly alters its interaction with key proteins in glucose metabolism and transport. snmjournals.orgsnmjournals.org Studies have shown that it is poorly transported by facilitative glucose transporters (GLUTs) and is a poor substrate for hexokinase, the first enzyme in the glycolytic pathway. smolecule.comsnmjournals.orgsnmjournals.org This limited uptake and metabolism has constrained its use as a direct tracer of glucose consumption in the same way as the widely used PET tracer 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG). snmjournals.orgsnmjournals.org

However, this altered pharmacology opens avenues for exploring new biochemical targets and pathways. Future research will likely focus on:

Targeting Alternative Metabolic Pathways: The metabolism of analogous compounds provides clues for new targets. For example, 3-deoxy-3-fluoro-D-glucose (3-FG) is not significantly metabolized through glycolysis but is instead acted upon by aldose reductase and glucose dehydrogenase. nih.gov This suggests that radioiodinated 3-iodo-D-glucose could be developed as a probe to monitor the activity of these enzymes in vivo, which are implicated in diabetic complications and other metabolic disorders. nih.gov

Probing Glucose Transporter Isoforms: The glucose transporter family includes multiple isoforms (e.g., GLUT1, GLUT4, SGLT1, SGLT2) with distinct tissue distributions and substrate specificities. snmjournals.orgsnmjournals.org While this compound itself is a poor substrate, systematic modification of its structure could yield analogs that interact selectively with specific transporter isoforms. snmjournals.orgsnmjournals.org Such probes would be invaluable tools for studying transporter function in diseases like cancer and diabetes. For instance, analogs modified at the C6 position, such as 6-deoxy-6-iodo-D-glucose, appear to be transported and could serve as a basis for developing new tracers. snmjournals.orgsnmjournals.org

Investigating Hypoxia-Related Pathways: Tumor hypoxia (low oxygen) is a critical feature of cancer that is associated with treatment resistance. scispace.com Hypoxic cells often exhibit altered metabolism. While FDG uptake can be high in hypoxic regions, developing probes that target other hypoxia-inducible pathways is a major goal. scispace.comnih.gov Iodinated azomycin (B20884) arabinoside, for example, has been used as a SPECT tracer for hypoxia. scispace.com Future work could explore whether analogs of this compound could be designed to be trapped in hypoxic cells through specific biochemical mechanisms, offering a complementary approach to imaging this critical tumor microenvironment feature.

Analogous CompoundObserved Metabolic Pathway / TargetPotential Application for New Analogs
3-Deoxy-3-fluoro-D-glucose nih.govAldose reductase, Glucose dehydrogenaseProbes for diabetic complications
6-Deoxy-6-iodo-D-glucose snmjournals.orgsnmjournals.orgFacilitative glucose transporters (GLUTs)Isoform-specific transporter imaging
Iodoazomycin arabinoside scispace.comTrapping in hypoxic cellsProbes for tumor hypoxia
2-Deoxy-2-[¹⁸F]fluoro-D-glucose (FDG) nih.govGlucose metabolismDifferentiating tumor metabolic phenotypes

Integration with Advanced Preclinical Imaging Technologies and Hybrid Modalities

The development of advanced imaging technologies provides a powerful platform for leveraging the unique properties of molecular probes like this compound. The future of this compound as an imaging agent lies in its integration with state-of-the-art preclinical and clinical imaging systems.

Single-Photon Emission Computed Tomography (SPECT) is the primary modality for imaging with iodine-123. nih.gov Modern SPECT systems, often combined with Computed Tomography (SPECT/CT), offer improved anatomical localization of the tracer signal. iaea.org This hybrid imaging approach allows for the precise overlay of functional information from the SPECT tracer onto a detailed anatomical map from the CT scan. iaea.orgrevespcardiol.org

Emerging research directions in this area include:

SPECT/CT and SPECT/MRI: The fusion of SPECT data with CT or Magnetic Resonance Imaging (MRI) provides a comprehensive view of both biological function and underlying anatomy. iaea.orghug.ch For a probe like a radiolabeled 3-iodo-D-glucose analog, this would enable researchers to correlate its distribution with specific tissues or tumor regions identified by high-resolution MRI. hug.ch Prototype PET/MRI scanners are already in development, and similar advances are expected for SPECT. iaea.org

Multi-Tracer Imaging Protocols: Tumors are highly heterogeneous. nih.gov A single tracer may only provide a partial picture of tumor biology. Future imaging strategies may involve the combined or sequential use of multiple tracers to map different aspects of tumor physiology simultaneously. nih.gov For example, an imaging session could combine an established tracer like ¹⁸F-FDG (for glucose metabolism) with a novel radioiodinated glucose analog designed to probe a different pathway, such as hypoxia or the activity of a specific transporter. nih.gov This would provide a more complete "metabolic fingerprint" of a tumor, potentially leading to more personalized treatment strategies.

Quantitative Imaging: A major push in nuclear medicine is toward more quantitative imaging, which involves moving beyond qualitative images to deriving precise numerical data on tracer uptake and kinetics. Advanced reconstruction algorithms and corrections for physical effects (like attenuation and scatter) in SPECT/CT systems improve the accuracy of these measurements. revespcardiol.org Applying these quantitative techniques to novel probes like this compound analogs will be essential for their validation and for robustly measuring biological processes in vivo.

Imaging ModalityKey AdvantageFuture Application for 3-Iodo-D-Glucose Analogs
SPECT/CT iaea.orgrevespcardiol.orgCombines functional (SPECT) and anatomical (CT) dataPrecise localization of tracer uptake in specific tissues or tumor sub-regions.
PET/MRI hug.chopenmedscience.comFuses metabolic/functional (PET) and high-resolution soft tissue (MRI) dataCorrelating tracer distribution with detailed anatomical and functional MRI data (e.g., diffusion, perfusion).
Multi-Tracer PET/SPECT nih.govProvides a more complete biological characterizationCombining a 3-iodo-D-glucose analog with another tracer (e.g., FDG) to map multiple metabolic pathways simultaneously.

Development of Advanced Methodologies for Studying Carbohydrate Biology and Chemical Biology Tools.

Beyond imaging, this compound and related modified carbohydrates are valuable as chemical biology tools to dissect the complex roles of sugars in biological systems. The development of new synthetic methods enables the creation of a diverse toolkit of carbohydrate-based probes.

Future directions in this domain focus on:

Probes for Glyco-enzyme Activity: The introduction of a halogen, like iodine, at a specific position on the glucose ring creates a unique chemical handle. This handle can be used to design mechanism-based inhibitors or activity-based probes for carbohydrate-processing enzymes. By observing how these probes interact with and potentially inhibit enzymes, researchers can gain insight into enzyme mechanisms and roles in disease.

Building Blocks for Novel Biomaterials: Deoxy and halogenated sugars can be used as unique monomers for the synthesis of novel biopolymers and oligonucleotide analogs. acs.org For example, glucose derivatives can serve as precursors for creating backbone-modified nucleic acids, which have potential applications in antisense therapy. acs.org The specific properties imparted by the deoxy-iodo-glucose moiety could lead to materials with unique structural or binding characteristics.

Tools for 'Click Chemistry': The development of versatile synthetic platforms allows for the easy attachment of various functional groups (e.g., fluorescent dyes, affinity tags, cross-linkers) to the carbohydrate scaffold. rscf.ru This "click chemistry" approach can rapidly generate a library of chemical biology tools from a common precursor like an azide-functionalized deoxyglucose. rscf.ru An iodo-derivative could be converted into other functionalities to participate in these modular strategies. This enables the creation of probes for a wide range of applications, from in-cell imaging to identifying protein binding partners. researchgate.net

Studying Carbohydrate Interactions: The systematic synthesis of a series of deoxy- and halogenated glucose analogs allows for a detailed exploration of structure-activity relationships in carbohydrate-protein interactions. nih.gov By comparing the binding and transport of different analogs, researchers can map the specific chemical features of the sugar that are critical for recognition by transporters and enzymes, providing a deeper understanding of carbohydrate biology. snmjournals.orgsnmjournals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.